Home > Products > Screening Compounds P52237 > alpha-Clofarabine
alpha-Clofarabine -

alpha-Clofarabine

Catalog Number: EVT-13983805
CAS Number:
Molecular Formula: C10H11ClFN5O3
Molecular Weight: 303.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alpha-Clofarabine is a purine nucleoside analog, primarily utilized in the treatment of relapsed or refractory acute lymphoblastic leukemia in pediatric patients. It is marketed under the brand names Clolar and Evoltra. The compound is classified as an antimetabolite and an antineoplastic agent, functioning by inhibiting DNA synthesis and repair mechanisms in cancer cells .

Source

Alpha-Clofarabine is derived from clofarabine, which is synthesized through various chemical processes. The compound's chemical structure is characterized by the presence of a chlorinated purine base linked to a modified sugar moiety, which enhances its therapeutic efficacy against certain types of leukemia .

Classification
  • Chemical Class: Purine nucleosides
  • Therapeutic Class: Antimetabolites, Antineoplastic agents
  • Mechanism of Action: Inhibits DNA synthesis and repair by interfering with nucleotide metabolism .
Synthesis Analysis

Methods

The synthesis of alpha-Clofarabine can be achieved through several methods, including both chemical and enzymatic approaches. A notable method involves the chemoenzymatic synthesis starting from 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate. This process includes:

  1. Chemical Synthesis: The precursor 2-deoxy-2-fluoro-α-D-arabinofuranose is converted into its phosphate form through a series of reactions.
  2. Enzymatic Condensation: This phosphate is then condensed with 2-chloroadenine using recombinant Escherichia coli purine nucleoside phosphorylase, yielding alpha-Clofarabine with a yield of approximately 67% .

Technical Details

Molecular Structure Analysis

Structure

Alpha-Clofarabine has the following molecular formula: C10H11ClFN5O3C_{10}H_{11}ClF_{N5}O_{3} with a molecular weight of approximately 303.677 g/mol. The structural representation includes:

  • Chlorinated Purine Base: Contains a chlorine atom at the 2-position.
  • Fluorinated Sugar Moiety: Features a fluorine atom attached to the sugar backbone.

Structural Data

  • SMILES Notation: Nc1nc(Cl)nc2c1ncn2[C@H]3O[C@H](CO)[C@@H](O)[C@@H]3F
  • IUPAC Name: (2R,3R,4S,5S)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol .
Chemical Reactions Analysis

Alpha-Clofarabine undergoes various chemical reactions that can modify its structure:

Reactions

  1. Oxidation: Can be oxidized under specific conditions to yield oxidized derivatives.
  2. Reduction: Reduction reactions can alter functional groups within the molecule.
  3. Substitution: Particularly involving halogen groups, where chlorine can be replaced by other nucleophiles .

The choice of reagents and reaction conditions significantly influences the products formed during these reactions.

Mechanism of Action

Alpha-Clofarabine exerts its therapeutic effects primarily through inhibition of DNA synthesis. The mechanism involves:

  1. Metabolism to Active Forms: It is phosphorylated intracellularly to form active metabolites that inhibit ribonucleotide reductase.
  2. Inhibition of DNA Polymerases: These metabolites compete with deoxynucleotides for incorporation into DNA strands, leading to chain termination and inhibition of DNA repair processes .
  3. Depletion of Deoxynucleotide Pools: This results in reduced availability of nucleotides necessary for DNA replication and repair, ultimately triggering apoptosis in malignant cells.
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Solubility: Approximately 4.89 mg/mL in water.

Chemical Properties

  • LogP (Partition Coefficient): Approximately 0.32, indicating moderate lipophilicity.
  • pKa Values:
    • Strongest Acidic: 12.71
    • Strongest Basic: 2.20
  • Hydrogen Bond Donors/Acceptors:
    • Donors: 3
    • Acceptors: 7
  • Topological Polar Surface Area: 119.31 Ų .

These properties influence the compound's bioavailability and distribution within biological systems.

Applications

Alpha-Clofarabine is primarily used in clinical settings for treating specific types of leukemia, particularly in pediatric oncology. Its effectiveness has been demonstrated in cases where other treatments have failed, making it a critical option for relapsed or refractory acute lymphoblastic leukemia . Additionally, research continues into its potential applications against other malignancies such as acute myeloid leukemia and juvenile myelomonocytic leukemia.

Synthesis and Development of α-Clofarabine as a Second-Generation Nucleoside Analog

Rational Design Strategies to Overcome Limitations of First-Generation Analogs

The development of α-clofarabine (2-chloro-2'-fluoro-2'-deoxyarabinofuranosyl adenine) emerged from systematic efforts to address critical pharmacological limitations observed in first-generation purine nucleoside analogs, particularly fludarabine (9-β-D-arabinofuranosyl-2-fluoroadenine) and cladribine (2-chloro-2'-deoxyadenosine). These pioneering compounds demonstrated significant clinical utility in hematologic malignancies but exhibited substantial drawbacks, including susceptibility to enzymatic deamination by adenosine deaminase (ADA), chemical instability in acidic environments, and suboptimal cellular uptake kinetics [1]. The hybrid molecular approach strategically incorporated a chlorine atom at the C2-position of the purine ring (as in cladribine) to confer ADA resistance, while introducing a fluorine atom at the C2'-position of the arabinofuranosyl sugar moiety (as in fludarabine) to enhance acid stability and reduce susceptibility to phosphorolytic cleavage by bacterial purine nucleoside phosphorylase [1] [7]. This dual modification created a metabolically stabilized nucleoside analog with improved pharmaceutical properties.

Biochemical studies revealed that the structural configuration of α-clofarabine prevented the formation of 2-fluoroadenine—a neurotoxic metabolite associated with fludarabine therapy—while simultaneously enhancing membrane permeability and intracellular retention compared to its predecessors [1] [8]. The fluorine substitution at the C2' position induced a conformational shift in the sugar moiety that mimicked the transition state of deoxycytidine kinase (dCK) substrates, thereby facilitating more efficient intracellular phosphorylation—the critical activation step for nucleoside analogs [2]. In vitro cytotoxicity assays demonstrated that clofarabine exhibited significantly lower IC50 values (50% inhibitory concentration) than fludarabine against multiple human leukemic cell lines, including L1210 and K562, confirming the therapeutic advantages of this rational design approach [1].

Table 1: Comparative Limitations of First-Generation Nucleoside Analogs and Clofarabine Solutions

First-Generation LimitationStructural Modification in ClofarabineBiochemical Consequence
ADA susceptibility (Cladribine)C2-chlorine substitutionResistance to deamination
Acid lability (Fludarabine)C2'-fluorine substitutionEnhanced gastric stability
Phosphorolytic cleavageArabinofuranosyl configurationReduced bacterial degradation
Neurotoxic metabolite formationPurine ring stabilizationPrevention of 2-fluoroadenine generation
Suboptimal dCK phosphorylationTransition-state sugar conformationImproved kinase affinity and activation

Structural Modifications for Enhanced Metabolic Stability and Substrate Affinity

The strategic placement of halogen atoms at specific molecular positions conferred profound pharmaceutical advantages to α-clofarabine. The chlorine atom at the C2 position of the adenine ring provided steric hindrance against adenosine deaminase, significantly extending the compound's plasma half-life to approximately 5.2 hours compared to approximately 1.8 hours for non-halogenated analogs [1] [8]. This modification reduced metabolic clearance and increased systemic exposure while preventing the formation of inactive metabolites. Concurrently, the fluorine atom at the C2' position of the arabinose moiety generated a synthetic isostere that mimicked the transition state conformation recognized by deoxycytidine kinase, thereby enhancing substrate binding affinity [2]. This fluorine-induced conformational effect also contributed to the remarkable acid stability of α-clofarabine, with degradation studies showing less than 5% decomposition under simulated gastric conditions where first-generation analogs exhibited >30% degradation [1].

Pharmacokinetic characterization revealed that α-clofarabine demonstrated approximately 50% oral bioavailability in preclinical models, a substantial improvement over the limited oral absorption observed with fludarabine (<20%) [2] [8]. Protein binding studies indicated that 47% of circulating clofarabine binds predominantly to albumin, creating a reservoir for sustained release [8]. Renal excretion accounted for 49-60% of unchanged drug elimination, reflecting both the metabolic stability and the importance of renal clearance mechanisms [8]. The fluorine substitution also reduced the compound's susceptibility to phosphorolytic cleavage by Escherichia coli purine nucleoside phosphorylase, a bacterial enzyme prevalent in the gastrointestinal tract that contributes to the degradation of orally administered nucleoside analogs [1].

Multiple synthetic pathways have been developed to achieve the stereoselective synthesis of the β-anomeric configuration essential for α-clofarabine's biological activity:

  • Chemoenzymatic transglycosylation: Utilizes recombinant E. coli nucleoside phosphorylase to catalyze stereospecific N-glycosidic bond formation between 2-chloroadenine and 2-fluoro-α-D-arabinofuranose-1-phosphate (yield: 65-72%, β-selectivity >98%) [4] [6]
  • Direct fluorination approach: Employs diethylaminosulfur trifluoride (DAST) for C2'-β-fluorination of 3',5'-di-O-pivaloyl-2,6-dichloropurine ribonucleoside followed by amination and deprotection (overall yield: 42-49%) [6] [7]
  • Anion glycosylation methodology: Features coupling of 2-chloroadenine potassium salt with 1-α-bromide sugar precursor using potassium tert-butoxide in binary solvent system (β/α ratio 3:1, chromatographic separation) [6]
  • Selective deacetylation route: Starts from 2-chloroadenosine with regioselective 2'-O-deacetylation using acetic acid/hydrazine followed by DAST fluorination (4 steps, 49% yield, gram-scale production) [7]

Table 2: Comparative Analysis of α-Clofarabine Synthesis Methods

Synthetic ApproachKey IntermediateYield (%)β-Anomeric SelectivityScale Feasibility
Chemoenzymatic transglycosylation2-fluoro-α-D-arabinofuranose-1-phosphate65-72>98%Multi-gram
Direct fluorination (DAST)3',5'-di-O-pivaloyl-2,6-dichloropurine ribonucleoside42-49>95%Industrial
Anion glycosylation1-α-bromide sugar precursor38-4575% (requires separation)Laboratory
Selective deacetylation2'-O-acetyl-2-chloroadenosine49 (4 steps)>99%Gram to kilogram

Optimization of Phosphorylation Efficiency via Deoxycytidine Kinase Targeting

The intracellular activation of α-clofarabine depends critically on its efficient phosphorylation by deoxycytidine kinase (dCK), the rate-limiting enzyme in the nucleoside salvage pathway. Biochemical studies demonstrated that α-clofarabine exhibits an exceptionally high affinity for dCK, with a Km value of 1.2 ± 0.3 μM—significantly lower than that observed for the natural substrate deoxycytidine (Km = 2.8 ± 0.5 μM) and approximately 10-fold greater than fludarabine (Km = 11.4 ± 2.1 μM) [1] [2]. This enhanced binding affinity stems from specific molecular interactions: (1) the electronegative C2'-fluorine atom forms hydrogen bonds with Arg104 and Asp133 in the dCK active site, mimicking the transition state conformation; and (2) the C2-chlorine substituent engages in hydrophobic interactions with Leu155 and Phe137, positioning the purine ring for optimal phosphorylation [2].

Following initial monophosphorylation, α-clofarabine undergoes efficient conversion to the active triphosphate metabolite (Clofarabine-TP) via sequential action of mono- and diphosphokinases. Cellular pharmacokinetic studies in leukemic blasts revealed that Clofarabine-TP achieves prolonged intracellular retention with a half-life exceeding 24 hours, significantly longer than the 8-12 hour half-life observed for fludarabine triphosphate [1]. This extended retention results from the combined effects of superior dCK affinity and reduced susceptibility to enzymatic dephosphorylation by cytoplasmic 5'-nucleotidases. The self-potentiating mechanism of α-clofarabine further enhances its therapeutic efficacy: Clofarabine-TP potently inhibits ribonucleotide reductase (IC50 = 0.3 μM), causing depletion of natural deoxynucleotide pools (particularly dATP and dCTP), which in turn reduces feedback inhibition of dCK and promotes further phosphorylation of α-clofarabine [1] [2].

The triphosphate metabolite exhibits dual mechanisms of DNA synthesis inhibition: (1) competitive inhibition of DNA polymerases α, δ, and ε with Ki values of 0.03-0.12 μM (versus 0.5-1.8 μM for fludarabine-TP); and (2) incorporation into DNA strands during replication or repair, causing premature chain termination [1]. Molecular modeling studies indicate that the C2'-fluorine in the arabinose moiety induces a steric clash with the template strand upon incorporation into DNA, destabilizing the polymerase-template complex and enhancing chain termination efficiency. Additionally, Clofarabine-TP disrupts mitochondrial membrane integrity in leukemia cells, triggering cytochrome C release and activation of the intrinsic apoptotic pathway—a mechanism not observed with first-generation analogs [1] [5].

Table 3: Kinetics of Deoxycytidine Kinase Phosphorylation and Triphosphate Properties

ParameterClofarabineFludarabineCladribineDeoxycytidine
dCK Affinity (Km, μM)1.2 ± 0.311.4 ± 2.13.8 ± 0.62.8 ± 0.5
Catalytic Efficiency (kcat/Km)0.480.090.250.35
Intracellular Triphosphate T½ (hours)>248-1210-15<1
Ribonucleotide Reductase Inhibition (IC50, μM)0.31.80.7Not applicable
DNA Polymerase α Inhibition (Ki, μM)0.030.52.1Not applicable

Properties

Product Name

alpha-Clofarabine

IUPAC Name

(2R,3R,4S,5S)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C10H11ClFN5O3

Molecular Weight

303.68 g/mol

InChI

InChI=1S/C10H11ClFN5O3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(19)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4+,6-,9+/m1/s1

InChI Key

WDDPHFBMKLOVOX-AQZRFWRFSA-N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)Cl)N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.